2-Amino-3-chlorophenol
Overview
Description
2-Amino-3-chlorophenol is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of phenol, where an amino group (-NH₂) and a chlorine atom (-Cl) are substituted at the 2nd and 3rd positions of the benzene ring, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-chlorophenol are flavin-dependent monooxygenases . These enzymes play a crucial role in the bacterial degradation of chlorophenols . They catalyze the primary reactions of substrate oxidation .
Mode of Action
This compound interacts with its targets, the flavin-dependent monooxygenases, to initiate the degradation process . The compound is hydroxylated to (chloro)catechols, which are further metabolized . This interaction results in changes in the substrate, leading to its degradation .
Biochemical Pathways
The degradation of this compound occurs via two main pathways . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . The metabolic pathways of p-chloro-substituted phenols involve flavin-dependent monooxygenases that catalyze the primary reactions of substrate oxidation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor . Its skin permeation is predicted to be -5.87 cm/s
Result of Action
The result of the action of this compound is the degradation of the compound itself, leading to its removal from the environment . This is achieved through the action of flavin-dependent monooxygenases and the subsequent metabolic processes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . Furthermore, the compound is considered a persistent environmental pollutant, indicating its stability in various environmental conditions .
Biochemical Analysis
Biochemical Properties
2-Amino-3-chlorophenol plays a significant role in biochemical reactions, particularly in the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase, which catalyzes the cleavage of 2-amino-5-chlorophenol and promotes the formation of 5-chloropicolinic acid . This interaction is crucial for the breakdown of chlorinated compounds in the environment.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the formation of methaemoglobin, which affects oxygen transport in cells . Additionally, it can cause oxidative stress and membrane damage in microbial cells, leading to changes in cellular morphology and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to enzymes involved in the degradation of chlorinated phenols, such as flavin-dependent monooxygenases, which catalyze the primary reactions of substrate oxidation . This binding can lead to changes in gene expression and enzyme activity, affecting the overall metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies . Threshold effects have also been observed, where certain dosages lead to a sudden increase in toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase and flavin-dependent monooxygenases, which play a role in the breakdown of the compound into less toxic metabolites . These metabolic pathways are essential for the detoxification and removal of this compound from the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-chlorophenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloro-3-nitrophenol, followed by reduction of the nitro group to an amino group . Another method includes the reduction of 2-chloro-3-nitrophenol using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-3-chlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-5-chlorophenol: Similar in structure but with the chlorine atom at the 5th position.
2-Chloro-4-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and uses.
3-Amino-4-chlorophenol: Another isomer with the amino and chlorine groups at different positions, affecting its chemical behavior.
Uniqueness: 2-Amino-3-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHJJLQJRLNBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600402 | |
Record name | 2-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-00-6 | |
Record name | 2-Amino-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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